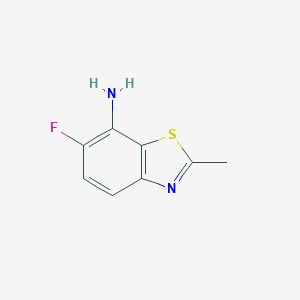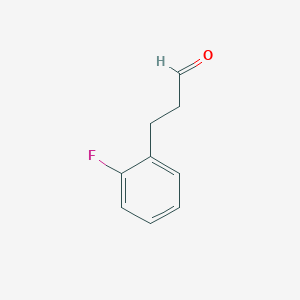
3-(2-Fluorophenyl)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Fluorophenyl)propionaldehyde involves different chemical reactions and methodologies. For example, the synthesis of related fluorophenyl compounds has been explored through methods like condensation reactions under basic conditions, demonstrating the versatility and efficiency of these approaches in producing desired chemical structures with specific properties (Jarag et al., 2011).
Molecular Structure Analysis
The molecular structure and properties of compounds similar to 3-(2-Fluorophenyl)propionaldehyde have been extensively analyzed. Studies often involve theoretical and experimental approaches, such as vibrational frequency analysis and molecular docking studies, to understand the compound's stability, charge distribution, and interaction capabilities (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-(2-Fluorophenyl)propionaldehyde-related compounds have been the subject of various studies. For instance, the interaction of similar compounds with primary amines and their role as fluorogenic reagents demonstrate the compound's utility in analytical chemistry and biological applications (Beale et al., 1990).
Physical Properties Analysis
The physical properties, such as crystallinity, phase transitions, and thermal stability, are crucial for understanding the practical applications and handling of 3-(2-Fluorophenyl)propionaldehyde and its derivatives. Research in this area focuses on characterizing these properties to optimize the compound's use in various scientific and industrial fields (Jarag et al., 2011).
Chemical Properties Analysis
The chemical properties of 3-(2-Fluorophenyl)propionaldehyde-related compounds, such as reactivity with other chemical species, stability under different conditions, and mechanisms of reactions, are vital for their application in synthetic chemistry and materials science. Studies typically explore these aspects through experimental and computational methods to gain a comprehensive understanding of the compound's behavior in chemical processes (Beale et al., 1990).
Applications De Recherche Scientifique
1. Synthesis of Thiazolidin-4-one Derivatives
3-(2-Fluorophenyl)propionaldehyde, as a variant of fluoro-substituted aldehydes, can be utilized in the synthesis of various organic compounds. For instance, 4-Fluorobenzaldehyde was engaged in the preparation of thiazolidin-4-one derivatives, showcasing significant antioxidant activities. These derivatives were synthesized by reacting with chloroacetonitrile and acrylonitrile, leading to compounds with promising biological activities (El Nezhawy et al., 2009).
2. Structural Studies and Molecular Docking
3-(2-Fluorophenyl)propionaldehyde-related compounds have been subject to extensive structural and optical studies. For example, the structural, spectral, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were thoroughly investigated. This compound exhibited potential in nonlinear optics and might possess phosphodiesterase inhibitory activity, indicative of the diverse applications of fluoro-substituted aldehydes in chemical and pharmaceutical research (Mary et al., 2015).
3. Photophysical Studies
The photophysical properties of certain fluoro-substituted compounds have been explored to determine their applications in various media. A study on (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF) revealed its solubilization in cationic and anionic micelle, suggesting its use as a probe in the determination of critical micelle concentration. These photophysical characteristics are crucial for the potential application of such compounds in organic photoemitting diodes (Pannipara et al., 2015).
4. Synthesis of Acridin-9(10H)-ones
3-(2-Fluorophenyl)propionaldehyde derivatives are instrumental in the synthesis of complex organic molecules. For instance, the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes and subsequent reactions yielded (2-fluorophenyl)(2-halophenyl)methanones. These, when treated with benzenamines or arylmethanamines, efficiently gave rise to 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, showcasing the chemical versatility of fluoro-substituted aldehydes (Kobayashi et al., 2013).
5. Bioremediation Applications
Fluorophenols, including those related to 3-(2-Fluorophenyl)propionaldehyde, have been used in environmental applications. A study demonstrated the ability of the marine microalga Amphidinium crassum to glucosylate fluorophenols, converting them to their β-D-glucosides. This capability of bioremediation signifies the potential of such compounds in treating environmental pollutants (Shimoda & Hamada, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-fluorophenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZURDERFVOUZFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471015 |
Source


|
| Record name | 3-(2-Fluorophenyl)propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175143-93-8 |
Source


|
| Record name | 2-Fluorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175143-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)propionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)



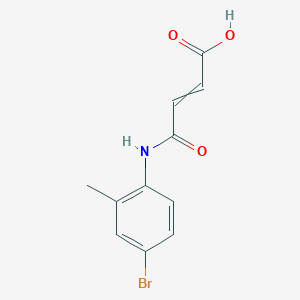

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

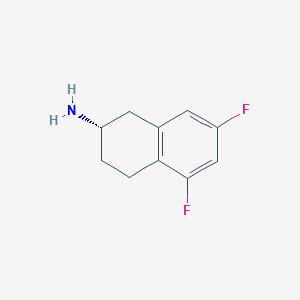
![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)
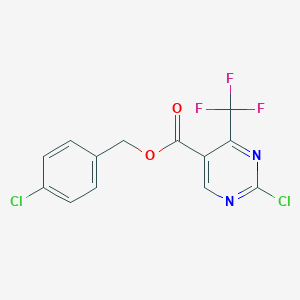
![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
